4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-26(23,17-3-1-2-15-18(17)20-25-19-15)21-8-6-14(11-21)12-4-5-16-13(10-12)7-9-24-16/h1-5,10,14H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVDPRSGLIPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their anti-oxidative activity could involve pathways related to oxidative stress.
Pharmacokinetics
The solubility of the compound in alcohol, carbon disulfide, chloroform, and diethyl ether suggests that it may have good bioavailability
Result of Action
The biological activities associated with benzofuran compounds suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation (in the case of anti-tumor activity), modulation of oxidative stress responses (in the case of anti-oxidative activity), and interference with viral replication (in the case of anti-viral activity).
Biological Activity
4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS Number: 2097858-39-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.
The chemical structure of the compound is characterized by a complex arrangement that includes a benzothiadiazole core and a pyrrolidine moiety linked through a sulfonyl group. The molecular formula is with a molecular weight of 387.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₂ |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 2097858-39-2 |
Antitumor Activity
Recent studies have indicated promising antitumor activity for compounds similar to this compound. Research has demonstrated that derivatives with benzothiazole or benzimidazole structures exhibit significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies : In vitro assays have shown that related compounds can inhibit the proliferation of lung cancer cell lines such as A549 and HCC827. The mechanisms involved include disruption of the cell cycle and induction of apoptosis through mitochondrial pathways .
- Cell Culture Models : The efficacy of these compounds was evaluated using both 2D and 3D cell culture models. Results indicated that compounds with similar structures exhibited higher cytotoxicity in 2D cultures compared to 3D models, suggesting that the tumor microenvironment may influence drug effectiveness .
Antimicrobial Activity
The antimicrobial properties of benzothiadiazole derivatives have also been explored extensively:
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Compounds demonstrated varying degrees of antibacterial activity, with some showing significant inhibition at low concentrations .
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This dual action enhances the potential for these compounds to be developed into effective antimicrobial agents .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Case Study 1 : A study published in Molecules reported on a series of synthesized derivatives that showed strong antitumor activity against multiple cancer types. The study utilized MTS assays to evaluate cytotoxicity and found that certain modifications in the benzothiadiazole structure significantly enhanced anticancer properties .
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. Results indicated that specific structural modifications led to increased potency against Staphylococcus aureus, demonstrating the importance of chemical structure in biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Heterocyclic Core: The benzothiadiazole core is more electron-deficient than benzoxazole due to the sulfur atom and additional nitrogen. This may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
Substituent Position and Linker :
- The sulfonyl group in the target compound is directly attached to the benzothiadiazole, whereas the analog employs a sulfonylmethyl spacer. The latter may introduce conformational flexibility, altering binding kinetics.
However, the benzothiadiazole’s electron-withdrawing nature may lower solubility in nonpolar solvents.
Preparation Methods
Nitration and Reduction to 4-Amino-2,1,3-benzothiadiazole
The synthesis begins with nitration of 2,1,3-benzothiadiazole using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, yielding 4-nitro-2,1,3-benzothiadiazole. Subsequent reduction with stannous chloride ($$ \text{SnCl}2 $$) in hydrochloric acid ($$ \text{HCl} $$) produces 4-amino-2,1,3-benzothiadiazole (yield: 78–85%).
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | $$ \text{HNO}3 $$, $$ \text{H}2\text{SO}_4 $$ | 0–5°C | 2 h | 90% |
| Reduction | $$ \text{SnCl}_2 $$, $$ \text{HCl} $$ | Reflux | 4 h | 82% |
Sulfonation to 4-Sulfonyl Chloride
The amino group is converted to a sulfonyl chloride via reaction with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at −10°C. This exothermic reaction requires careful temperature control to avoid polysubstitution.
Key Data:
- Molar Ratio: 1:1.2 (amine:chlorosulfonic acid)
- Reaction Time: 1.5 h
- Yield: 70–75%
- Characterization: $$ ^{1}\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 8.45 (d, 1H), 7.98 (dd, 1H), 7.62 (d, 1H)
Preparation of 3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine
Synthesis of 2,3-Dihydro-1-benzofuran-5-ylboronic Acid
5-Bromo-2,3-dihydro-1-benzofuran undergoes Miyaura borylation using bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) and palladium acetate ($$ \text{Pd(OAc)}_2 $$) in dimethyl sulfoxide ($$ \text{DMSO} $$) at 80°C.
Reaction Parameters:
- Catalyst: $$ \text{Pd(OAc)}_2 $$ (5 mol%)
- Ligand: 1,1′-bis(diphenylphosphino)ferrocene ($$ \text{dppf} $$)
- Yield: 88%
Pyrrolidine Functionalization via Suzuki-Miyaura Coupling
3-Aminopyrrolidine is coupled with 2,3-dihydro-1-benzofuran-5-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) in a mixture of toluene and aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$).
Optimized Conditions:
- Temperature: 100°C
- Time: 12 h
- Yield: 65–70%
- Stereochemical Outcome: Racemic mixture; chiral resolution via HPLC may be required for enantiopure product
Sulfonamide Coupling and Final Product Isolation
The sulfonyl chloride (Section 2.2) reacts with 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (Section 3.2) in anhydrous tetrahydrofuran ($$ \text{THF} $$) using triethylamine ($$ \text{Et}_3\text{N} $$) as a base.
Procedure:
- Dissolve pyrrolidine derivative (1.0 equiv) and $$ \text{Et}_3\text{N} $$ (2.5 equiv) in $$ \text{THF} $$ at 0°C.
- Add benzothiadiazole sulfonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 6 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Performance Metrics:
- Yield: 60–68%
- Purity (HPLC): >98%
- Spectroscopic Confirmation:
- IR (KBr): 1345 cm$$^{-1}$$ (S=O asymmetric), 1160 cm$$^{-1}$$ (S=O symmetric)
- MS (ESI+): m/z 456.1 [M+H]$$^+$$
Alternative Routes and Comparative Analysis
One-Pot Sulfonation-Coupling Strategy
A patent describes a tandem approach where 4-amino-2,1,3-benzothiadiazole is simultaneously sulfonated and coupled using $$ \text{ClSO}3\text{H} $$ and pyrrolidine in the presence of $$ \text{Et}3\text{N} $$. While reducing step count, this method suffers from lower yields (45–50%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the pyrrolidine derivative on Wang resin enables iterative sulfonation and cleavage, achieving 55% yield but requiring specialized equipment.
Challenges and Optimization Opportunities
- Regioselectivity in Sulfonation: Competing sulfonation at the 5-position of benzothiadiazole remains a concern. Using bulky bases like 2,6-lutidine may improve selectivity.
- Pyrrolidine Ring Stability: The secondary amine in pyrrolidine is prone to oxidation; conducting reactions under nitrogen atmosphere is critical.
- Solvent Effects: Replacing $$ \text{THF} $$ with dimethylformamide ($$ \text{DMF} $$) increases coupling efficiency but complicates purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
